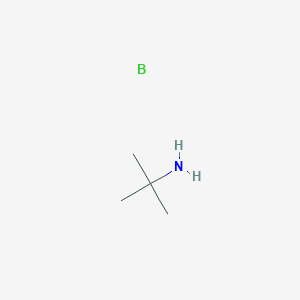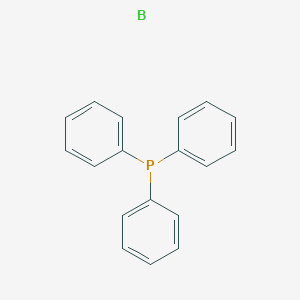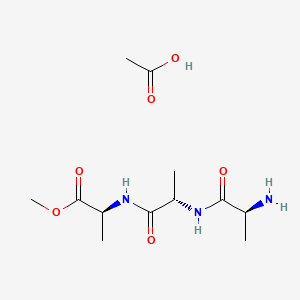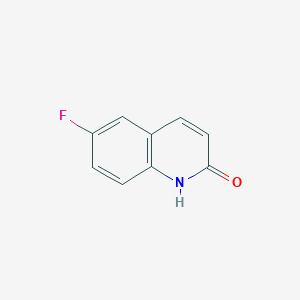
6-Fluoroquinolin-2(1H)-one
Overview
Description
6-Fluoroquinolin-2(1H)-one is a fluorinated quinolone compound that is of interest due to its potential pharmacological properties. While the specific compound 6-Fluoroquinolin-2(1H)-one is not directly mentioned in the provided papers, related compounds such as 6-fluoroquinazolinylpiperidinyl moieties and fluorinated quinolones have been studied for their antimicrobial properties and as synthetic targets for antibacterial fluoroquinolones .
Synthesis Analysis
The synthesis of related fluorinated quinolones and quinolinones has been reported using various methods. For instance, a microwave-assisted multigram synthesis of fluorinated 4-hydroxyquinolinones has been developed, which offers a high yield and short reaction time compared to conventional methods . Additionally, the synthesis of 6-fluoroquinazolinylpiperidinyl moieties involved a pharmacophore hybrid approach, and the structures were characterized by NMR and HRMS spectra . The synthesis of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), a related compound, was achieved through resolution with tartaric acid derivatives and supercritical fluid extraction .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the structure of a novel 1,3,4-oxadiazole thioether derivative containing a 6-fluoroquinazolinylpiperidinyl moiety was confirmed by single-crystal X-ray diffraction analysis . The absolute configuration and intermediates of flumequine, a compound related to 6-fluoroquinolin-2(1H)-one, were established by X-ray structures of diastereoisomeric salts .
Chemical Reactions Analysis
The chemical reactivity of fluorinated quinolones and related compounds has been explored in various studies. For instance, the synthesis of 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones involved a nucleophilic cyclization reaction . Additionally, the fluorogenic leaving group 6-aminoquinoline was used in peptide cleavage reactions to measure the activity of chymotrypsin .
Physical and Chemical Properties Analysis
The physical and chemical properties of related fluorinated compounds have been investigated. For example, 6-methoxy-4-quinolone, a compound structurally similar to 6-Fluoroquinolin-2(1H)-one, exhibited strong fluorescence with a large Stokes' shift in aqueous media and was highly stable against light and heat . The fluorinated quinolones synthesized in the study by were evaluated for their phototoxicity and cytotoxic activities against various cell lines, indicating their potential for medical applications.
Scientific Research Applications
Antitubercular Potency
6-Fluoroquinolin-2(1H)-one derivatives have been explored for their potential in combating tuberculosis. A study on the synthesis and evaluation of 4-hydroxyquinolin-2(1H)-ones, including a derivative with a 6-fluoro substitution, demonstrated significant antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis without acute toxicity or genotoxicity in cellular models. This suggests their viability as promising compounds for further antitubercular drug development (M. B. de Macedo et al., 2017).
Fluorescence Applications
6-Fluoroquinolin-2(1H)-one compounds have been utilized in the synthesis of novel fluorophores for biochemical applications. These fluorophores exhibit enhanced fluorescence properties and have been successfully employed in the labeling of oligodeoxyribonucleotides, demonstrating their utility in bioanalytical and diagnostic applications (Shipra Singh & Ramendra K. Singh, 2007).
Neurofibrillary Tangle Imaging
The derivative [18F]MK-6240, based on 6-fluoroquinolin-2(1H)-one, has been developed for positron emission tomography (PET) imaging of neurofibrillary tangles in Alzheimer’s disease, showcasing the chemical’s role in advancing neurodegenerative disease diagnostics (T. Collier et al., 2017).
Antimalarial Activity
Derivatives of 6-fluoroquinolin-2(1H)-one have been evaluated for antimalarial properties, showing significant in vitro and in vivo activity against Plasmodium species. This highlights their potential as a starting point for the development of new antimalarial therapies (Patrick Hochegger et al., 2019).
Antimicrobial Potency
A series of 6-fluoroquinolin-2(1H)-one derivatives have demonstrated broad spectrum antimicrobial activity, including against drug-resistant bacterial strains. This underlines the compound's potential in addressing the growing issue of antibiotic resistance (N. Desai et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMYPHDEMEFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431438 | |
| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinolin-2(1H)-one | |
CAS RN |
22614-75-1 | |
| Record name | 6-Fluoro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22614-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



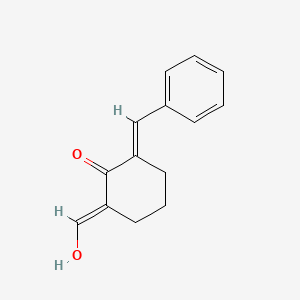
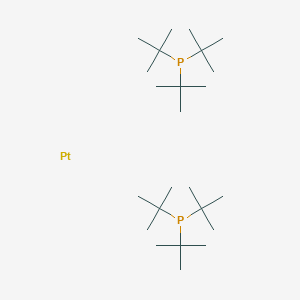

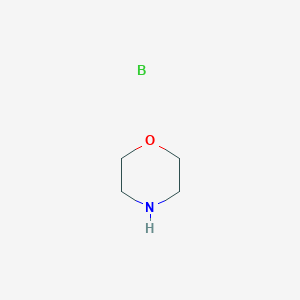



![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)
